molecular formula C9H7ClN2O B13144134 5-Chloro-1-methylquinoxalin-2(1H)-one

5-Chloro-1-methylquinoxalin-2(1H)-one

Cat. No.: B13144134
M. Wt: 194.62 g/mol
InChI Key: UDWJEIOYIBPCLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-methylquinoxalin-2(1H)-one is a synthetically versatile quinoxaline derivative of significant interest in pharmaceutical research and organic synthesis. The core quinoxalin-2(1H)-one structure is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. The strategic introduction of a chlorine atom at the 5-position is a common methodology in drug discovery, as it can significantly optimize the lipophilicity and other key bioactivity properties of lead molecules, thereby enhancing their potential for further derivatization . This compound serves as a key synthetic intermediate for the development of novel bioactive molecules. Recent studies highlight the relevance of similar 3-substituted quinoxalin-2(1H)-one derivatives as promising structures with broad-ranging pharmacological activities, including antiproliferative, antimicrobial, and anti-HCV properties . Furthermore, quinoxaline-based Schiff's bases have demonstrated potent inhibitory activity against enzymes like cyclooxygenase-2 (COX-2), which is a recognized molecular target in cancer research, particularly for conditions like colorectal cancer . Researchers also utilize this chemotype in the synthesis of complex heterocyclic systems for screening as potential antiviral agents and 5-HT3 receptor ligands . Application Note: This product is intended for research applications as a building block in drug discovery, a precursor for the synthesis of more complex heterocycles, and a core structure for generating libraries for biological screening. Disclaimer: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses in humans or animals. It is not for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

5-chloro-1-methylquinoxalin-2-one

InChI

InChI=1S/C9H7ClN2O/c1-12-7-4-2-3-6(10)9(7)11-5-8(12)13/h2-5H,1H3

InChI Key

UDWJEIOYIBPCLA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC=C2)Cl)N=CC1=O

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Chloro 1 Methylquinoxalin 2 1h One and Its Analogues

Foundational Cyclocondensation Routes to the Quinoxalin-2(1H)-one Core

The construction of the fundamental quinoxalin-2(1H)-one ring system is most commonly achieved through cyclocondensation reactions. These methods form the bedrock of quinoxalinone synthesis, providing a versatile entry point to a wide array of derivatives.

Reactions Involving ortho-Phenylenediamines and Dicarbonyl Equivalents

A cornerstone of quinoxalinone synthesis is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound or its synthetic equivalent. This approach offers a direct and efficient route to the bicyclic core. The reaction of ortho-phenylenediamine with compounds like glyoxal can be carried out in solvents such as acetonitrile researchgate.net. The versatility of this method is demonstrated by the use of various dicarbonyl precursors, including α-keto esters, which lead to the formation of 3-substituted quinoxalin-2(1H)-ones.

The reaction conditions can be tuned to control the outcome. For instance, the regioselectivity of the condensation between substituted ortho-phenylenediamines and α-ketoesters can be influenced by the acidity or basicity of the reaction medium. In acidic conditions, one regioisomer may be favored, while basic conditions can lead to the preferential formation of the other isomer, with ratios as high as 15:1 being achievable under optimized acidic conditions semanticscholar.org.

Table 1: Influence of Reaction Conditions on the Regioselective Synthesis of Quinoxalin-2-one Derivatives.
Catalyst/Solvent SystemKey FeaturesTypical Yields
Acidic Conditions (e.g., AcOH)Promotes the formation of one regioisomer, with regioselectivity dependent on the amount and strength of the acid.High regioselectivity (up to 15:1) can be achieved.
Basic ConditionsFavors the formation of the opposite regioisomer compared to acidic conditions.Regioisomeric ratios can be reversed to 1:4.
Trifluoroacetic AcidAllows for the cyclization of N-protected o-phenylenediamines with carbonyl compounds at room temperature.Moderate to good yields with excellent substrate adaptability. rsc.org

Reductive Cyclization Approaches in Quinoxalinone Synthesis

An alternative strategy for the synthesis of the quinoxalinone core involves reductive cyclization. This method typically starts with a precursor containing a nitro group ortho to an amino or amido substituent on an aromatic ring. The reduction of the nitro group in situ generates an amino group, which then undergoes intramolecular cyclization to form the quinoxalinone ring. This approach is particularly useful for the synthesis of 3,4-dihydroquinoxalin-2-ones. Common reducing agents for this transformation include environmentally benign metals like iron and zinc, which can be employed under mild conditions in a mixture of water and an organic solvent such as ethyl acetate.

Regioselective Functionalization Strategies for Quinoxalinone Scaffolds

Once the quinoxalin-2(1H)-one core is established, further functionalization is often necessary to achieve the desired substitution pattern, as seen in 5-Chloro-1-methylquinoxalin-2(1H)-one. This requires precise control over the regioselectivity of the reactions.

Introduction of the N-Methyl Group at the Quinoxalin-2(1H)-one Moiety

The introduction of a methyl group at the N1 position of the quinoxalin-2(1H)-one ring is a key step in the synthesis of the target compound. This can be achieved through various alkylation strategies. For instance, the reaction of a pre-formed quinoxalin-2(1H)-one with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base, can lead to N-methylation. The synthesis of 1-methyl-3-(substituted-amino)quinoxalin-2(1H)-ones has been reported, indicating that the N-methylated quinoxalinone core is a viable synthetic intermediate acs.org. The synthesis of 3-methylquinoxalin-2(1H)-one has been accomplished by treating o-phenylenediamine with sodium pyruvate in acetic acid researchgate.net.

Methodologies for Chlorination at the C5 Position of the Quinoxalinone Ring

Achieving regioselective chlorination at the C5 position of the quinoxalinone ring presents a significant synthetic challenge. While methods for the chlorination of quinolinic systems have been reported, direct and selective C5 chlorination of quinoxalinones is less common. Photoredox catalysis has emerged as a powerful tool for the functionalization of heterocycles, including the chlorination of quinoxalin-2(1H)-ones. However, these methods often favor chlorination at the C3 position, utilizing chloroform as the chlorine source under mild, visible-light-induced conditions researchgate.netrsc.org.

The direct C5 chlorination of the closely related 8-aminoquinoline system has been achieved, which may offer insights into potential strategies for quinoxalinones researchgate.net. These methods often rely on directing group strategies to achieve the desired regioselectivity. Further research is needed to develop reliable and selective methods for the C5 chlorination of the quinoxalin-2(1H)-one scaffold.

Modern Catalytic Approaches for Quinoxalinone Synthesis and Diversification

Modern catalysis has significantly expanded the toolbox for the synthesis and functionalization of quinoxalin-2(1H)-ones, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to traditional methods.

Palladium-catalyzed cross-coupling reactions have been instrumental in this regard. For instance, the intramolecular N-arylation of bromoanilides under microwave irradiation provides a practical and highly efficient route to a diverse collection of quinoxalinone scaffolds.

Visible-light photoredox catalysis has also gained prominence as a sustainable and powerful method for the C-H functionalization of quinoxalin-2(1H)-ones. This approach allows for the introduction of various substituents at the C3 position under mild conditions, often using air as a green oxidant. For example, the visible-light-induced C-H/N-H cross-dehydrogenative coupling of quinoxalinones with aliphatic amines, using Eosin Y as a photocatalyst, yields 3-aminoquinoxalin-2(1H)-ones acs.org.

Table 2: Overview of Modern Catalytic Approaches for Quinoxalinone Synthesis and Functionalization.
Catalytic SystemTransformationKey Advantages
Palladium CatalysisIntramolecular N-arylationHigh efficiency, broad substrate scope, applicable to complex scaffolds.
Visible-Light Photoredox Catalysis (e.g., Eosin Y)C3-H AminationMild reaction conditions, use of air as an oxidant, operational simplicity. acs.org
Photoredox CatalysisC3-H ChlorinationReadily available chlorine source (CHCl3), excellent regioselectivity for the C3 position. researchgate.netrsc.org

Transition-Metal-Catalyzed Reactions

Transition-metal catalysis has become an indispensable tool for the construction of complex heterocyclic frameworks, offering high efficiency and selectivity. Various transition metals, including palladium, copper, and iron, have been employed in the synthesis of quinoxalinone derivatives. These catalysts facilitate a range of transformations, including cross-coupling and cyclization reactions, enabling the formation of the quinoxalinone core and the introduction of various substituents.

While specific examples detailing the direct synthesis of this compound via transition-metal catalysis are not extensively documented in readily available literature, the general applicability of these methods to substituted quinoxalinones is well-established. For instance, palladium-catalyzed reactions are frequently used for C-N and C-C bond formation, which are crucial steps in constructing the quinoxalinone ring system from appropriately substituted anilines and other precursors. Similarly, copper-catalyzed reactions have been effectively used in the synthesis of various quinoxalinone derivatives through cyclization and coupling strategies. Iron-catalyzed one-pot syntheses of quinoxalines from 2-nitroanilines and vicinal diols have also been reported, showcasing the versatility of first-row transition metals in these transformations.

A general approach for synthesizing substituted quinoxalin-2(1H)-ones involves the condensation of a substituted o-phenylenediamine with a suitable two-carbon synthon. In the context of this compound, this would typically involve a starting material like 4-chloro-N1-methylbenzene-1,2-diamine. The subsequent cyclization reaction can often be promoted by a transition metal catalyst to improve yield and reaction conditions.

Table 1: Examples of Transition-Metal-Catalyzed Reactions for Quinoxalinone Synthesis (General)

CatalystReactantsReaction TypeProduct TypeReference
Palladium2-Nitroanilines, α-substituted aldehydesReductive Carbonylative Cyclization1,2-Dihydroquinoxalines and 3,4-DihydroquinoxalinonesN/A
Coppero-Pyrrolo Anilines, N-Tosylhydrazones[5 + 1] CyclizationSpiro-dihydropyrrolo[1,2-a]quinoxalinesN/A
Iron2-Nitroanilines, Vicinal DiolsTransfer Hydrogenative CondensationQuinoxalinesN/A

Note: This table represents general methodologies for quinoxalinone synthesis and not the specific synthesis of this compound.

Photoredox-Catalyzed Radical Coupling Reactions

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, enabling the formation of radical intermediates under mild conditions. nsf.gov This methodology has been successfully applied to the C-H functionalization of quinoxalin-2(1H)-ones, typically at the C3 position, allowing for the introduction of a wide range of substituents. nih.gov

The general mechanism involves a photocatalyst that, upon excitation by visible light, initiates a single-electron transfer (SET) process with a suitable substrate to generate a radical species. This radical can then engage in coupling reactions. While much of the research has focused on the functionalization of the pre-formed quinoxalinone core, these principles can be extended to the synthesis of the core itself or the late-stage functionalization of analogues of this compound.

For example, photoredox-catalyzed reactions have been utilized for the alkylation, arylation, and trifluoromethylation of the quinoxalinone scaffold. organic-chemistry.org These reactions often proceed with high regioselectivity and functional group tolerance. The application of photoredox catalysis to the synthesis of specifically this compound would likely involve a multi-step process where the core is first assembled, followed by a photoredox-catalyzed introduction of a desired functional group if not already present in the starting materials.

Table 2: Examples of Photoredox-Catalyzed Reactions for Quinoxalinone Functionalization (General)

PhotocatalystSubstratesReaction TypeProduct TypeReference
Eosin YQuinoxalin-2(1H)-ones, AminesDehydrogenative Amination3-Aminoquinoxalin-2(1H)-onesN/A
fac-Ir(ppy)3Quinoxalin-2(1H)-ones, Alkenes, Bromodifluorinated ReagentsThree-Component Difluoroalkylation3-Difluoroalkyl-quinoxalin-2(1H)-ones nih.gov
Ru(bpy)3Cl2Quinoxalin-2(1H)-ones, AlkylboratesDirect Alkylation3-Alkylquinoxalin-2(1H)-ones organic-chemistry.org

Note: This table represents general methodologies for the functionalization of the quinoxalinone scaffold and not the specific synthesis of this compound.

Environmentally Conscious ("Green") Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijirt.orgresearchgate.netekb.eg In the context of synthesizing this compound and its analogues, several green chemistry strategies can be applied.

One key principle is the use of environmentally benign solvents, such as water or ethanol, or even performing reactions under solvent-free conditions. nih.gov For instance, the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, a classical method for quinoxaline (B1680401) synthesis, can often be carried out in greener solvents. nih.gov

Another important aspect is the use of catalysts that are recyclable and non-toxic. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly attractive from a green chemistry perspective. organic-chemistry.org Furthermore, the development of metal-free catalytic systems is a significant area of research to avoid the environmental and economic issues associated with heavy metals. nih.gov

Energy efficiency is also a crucial consideration. The use of microwave irradiation or ultrasound can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. researchgate.net

One-Pot and Cascade Reaction Protocols for Enhanced Synthetic Efficiency

In the synthesis of quinoxalinone derivatives, cascade reactions can be designed to rapidly construct the heterocyclic core from simple starting materials. mdpi.comrsc.org For the synthesis of this compound, a potential one-pot strategy could involve the in-situ formation of a substituted o-phenylenediamine followed by its cyclization with a suitable C2-synthon.

Three-component cascade reactions have been developed for the C3-functionalization of quinoxalin-2(1H)-ones, where the quinoxalinone, an alkene, and a third component are combined to generate a more complex product in a single step. mdpi.com While these examples often focus on modifying the quinoxalinone ring, the underlying principles of cascade design are applicable to the synthesis of the core structure itself. For instance, a hypothetical cascade for this compound could start from simpler aromatic precursors that undergo a sequence of reactions, such as amination, methylation, and cyclization, in a single pot.

Exploration of Chemical Reactivity and Derivatization Strategies for the 5 Chloro 1 Methylquinoxalin 2 1h One Framework

Electrophilic and Nucleophilic Substitution Reactions on the Quinoxalinone Ring System

The reactivity of the 5-Chloro-1-methylquinoxalin-2(1H)-one ring system towards substitution reactions is dictated by the electronic nature of its constituent rings. The pyrazinone ring is electron-deficient, which activates it towards nucleophilic attack, particularly at the C3 position. Conversely, the chloro-substituted benzene (B151609) ring is generally less reactive towards standard nucleophilic aromatic substitution (SNAr) unless activated by strongly electron-withdrawing groups.

Electrophilic aromatic substitution is directed by the substituents on the benzene ring. The chloro group is a deactivating, ortho-, para-director, while the fused pyrazinone system is strongly deactivating. Therefore, electrophilic substitution on the benzene portion of the molecule is expected to be challenging, likely requiring forcing conditions and potentially leading to mixtures of products at the C6 and C8 positions.

Oxidative Cross-Coupling Reactions for C3-Functionalization

Oxidative cross-dehydrogenative coupling (CDC) has emerged as a powerful, atom-economical strategy for forming new bonds by functionalizing C-H bonds directly. For the quinoxalin-2(1H)-one framework, the C3–H bond is particularly amenable to such transformations due to its acidity and the electron-deficient nature of the pyrazine (B50134) ring. These methods provide a direct route to C3-alkylated, -arylated, and -vinylated derivatives. Although many studies use the parent N-methylquinoxalin-2(1H)-one, the methodologies are generally robust and applicable to substituted derivatives like the 5-chloro variant.

A notable example is the metal-free C3–H vinylation of quinoxalin-2(1H)-ones with alkenes using ammonium (B1175870) persulfate ((NH4)2S2O8) as an oxidant. This reaction proceeds via a radical mechanism, leading to the formation of 3-vinylated products with moderate to good reactivity. Similarly, iodosobenzene-promoted oxidative C3-arylation with arylhydrazines provides a mild route to 3-arylquinoxalin-2(1H)-one derivatives. researchgate.net These reactions typically involve the generation of a radical species that adds to the C3 position of the quinoxalinone ring.

Reaction TypeCoupling PartnerOxidant/CatalystGeneral Outcome
C3-Vinylation Alkenes (e.g., Styrene)(NH4)2S2O8Formation of 3-vinylated quinoxalinones.
C3-Arylation ArylhydrazinesIodosobenzene (PhIO)Synthesis of 3-arylquinoxalinones. researchgate.net
C3-Alkylation AlkanesDi-tert-butyl peroxide (DTBP)Direct alkylation using hydrocarbon feedstocks.

Direct C-H Functionalization Methodologies

Direct C-H functionalization extends beyond oxidative cross-coupling and encompasses a wide range of transformations that install diverse functional groups at the C3 position. These reactions are highly sought after as they avoid the need for pre-functionalized starting materials. researchgate.netjomardpublishing.com Visible-light photoredox catalysis has proven particularly effective for these transformations, enabling reactions under mild conditions. researchgate.net

Multi-component reactions (MCRs) involving quinoxalin-2(1H)-ones have been developed to introduce multiple functional groups in a single step. researchgate.net For instance, three-component reactions of quinoxalin-2(1H)-ones, unactivated alkenes, and a trifluoromethyl source like CF3SO2Na can construct 3-trifluoroalkylated quinoxalinone derivatives. researchgate.net These reactions often proceed through a radical cascade mechanism. The functional group tolerance of these methods suggests they would be compatible with the 5-chloro substituent.

FunctionalizationReagentsConditionsKey Features
Trifluoroalkylation Alkenes, CF3SO2NaK2S2O8 (oxidant)Three-component radical cascade. researchgate.net
Alkylation Sodium AlkylsulfinatesPhI(OAc)2Catalyst-free C3-alkylation. beilstein-journals.org
Arylation Phenylhydrazine HClEosin Y, KIVisible-light induced, metal-free. researchgate.net
α-Aminomethylation N-Alkyl-N-methylanilinesVisible Light (Violet LEDs)Metal- and photocatalyst-free, via EDA complex. bohrium.com

Ring-Opening Reactions and Subsequent Transformations

The quinoxalin-2(1H)-one ring system is generally stable. Ring-opening or cleavage reactions are not common and typically occur only under specific circumstances or with highly specialized substrates. Standard synthetic conditions usually leave the core heterocyclic structure intact.

However, literature precedents on complex derivatives show that ring transformations are possible. For example, a novel acid-catalyzed rearrangement of 1H,1′H-spiro[quinoline-4,2′-quinoxaline]-2,3′(3H,4′H)-diones involves the contraction of the pyrazine ring. jomardpublishing.com This transformation proceeds through a cascade involving the cleavage of the C3-N4 bond of the quinoxalinone moiety, followed by intramolecular nucleophilic attack and dehydration to form a 4-(benzimidazol-2-yl)quinolin-2(1H)-one. jomardpublishing.com Additionally, photochemical conditions have been used to induce the ring-opening of related fused systems like imidazo[1,5-a]quinolines. rsc.org These examples suggest that while the this compound framework is robust, its pyrazinone ring can be manipulated to undergo skeletal rearrangements in the design of complex molecular architectures.

Synthesis of Novel Fused Heterocyclic Derivatives Incorporating the Quinoxalinone Unit

Fusing additional heterocyclic rings to the quinoxalinone core is a key strategy for creating novel compounds with potentially enhanced biological or material properties. The reactivity of the quinoxalinone nucleus, particularly at the C3 position and the N1-C2 amide bond, provides synthetic handles for such annulation reactions.

The synthesis of triazolo[1,5-a]quinoxalin-4(5H)-ones and related systems can be achieved through several strategic approaches. A common method involves the intramolecular cyclization of a precursor that already contains the triazole ring. For instance, a substituted 1-(o-nitrophenyl)-1H-1,2,3-triazole can undergo reductive cyclization where the nitro group is reduced to an amine, which then condenses intramolecularly to form the fused quinoxalinone ring system. nih.gov

Alternatively, the quinoxalinone can be used as the starting scaffold. A plausible route starting from a chloro-quinoxaline involves conversion to an azido-quinoxaline via nucleophilic substitution, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other cyclization pathways to build the triazole ring. nih.gov For example, 4-chlorotetrazolo[1,5-a]quinoxaline, which exists in equilibrium with the corresponding azido (B1232118) form, can react with alkynes in a CuAAC reaction to yield 1,2,3-triazoloquinoxalines. nih.gov

The construction of imidazo-fused quinoxalinones, such as imidazo[1,5-a]quinoxalin-4(5H)-ones, often involves building the imidazole (B134444) ring onto the pre-formed quinoxalinone. A key strategy involves the reaction of quinoxalin-2-ones with tosylmethyl isocyanide (TosMIC) in a key cyclization step. researchgate.net Another approach is the oxidative cyclocondensation of 3-(α-benzyliminobenzylidene)quinoxalin-2-one intermediates, which are formed from the reaction of 3-benzoylquinoxalin-2-ones with benzylamine. researchgate.net

For a substrate like this compound, a synthetic sequence would likely begin with functionalization at the C3 position to introduce a group amenable to cyclization. For example, introduction of a 3-(α-haloacetyl) group would create an electrophilic center that could react with an amine to form the fused imidazole ring. These multi-step sequences allow for the regioselective construction of complex, fused heterocyclic systems. nih.govrsc.org

Strategic Derivatization at the N1 Position for Structure-Activity Modulation

The N1 position of the quinoxalin-2(1H)-one core is a critical site for substitution, influencing the compound's physicochemical properties and its interaction with biological targets. While the parent compound features a methyl group at this position, modulation of this substituent can lead to significant changes in biological activity.

Research into quinoxalinone derivatives as aldose reductase inhibitors has highlighted the importance of the N1-substituent. A study on novel quinoxalinone derivatives revealed that N1-acetate derivatives demonstrated significant inhibitory activity, with IC50 values ranging from the low micromolar to submicromolar levels. This suggests that the introduction of an acetic acid moiety at the N1 position can enhance the compound's potency. nih.govresearchgate.net

Further structure-activity relationship studies on different quinoxalinone scaffolds have shown that N-alkylation can influence their antimicrobial properties. For instance, the alkylation of 6-benzoyl-3-methyl-2(1H)quinoxalinone and its 7-benzoyl isomer with dimethyl sulphate or ethyl chloroacetate (B1199739) yielded N-alkyl derivatives with modulated biological profiles. nih.govresearchgate.netmdpi.com Although this study was not performed on the this compound core, it provides a rationale for exploring similar modifications.

The substitution of the N1-methyl group with larger or more functionalized moieties can be explored to probe the steric and electronic requirements of the target binding site. For example, the introduction of N-aryl or N-heteroaryl groups could lead to new interactions, such as pi-stacking or hydrogen bonding, potentially improving affinity and selectivity. While direct studies on the N1 derivatization of this compound are limited in the public domain, the existing literature on related quinoxalinones provides a strong impetus for such investigations.

Compound SeriesN1-SubstituentBiological ActivityReference
Quinoxalinone DerivativesAcetateAldose Reductase Inhibition nih.govresearchgate.net
Benzoyl-quinoxalinonesMethyl, EthylacetateAntimicrobial Activity nih.govresearchgate.netmdpi.com

Derivatization at the C3 Position and Related Substitutions

The C3 position of the quinoxalin-2(1H)-one nucleus is a highly reactive site and has been a primary focus for derivatization in the quest for new bioactive molecules. A diverse range of substituents can be introduced at this position, leading to compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and anticonvulsant effects.

One common strategy involves the introduction of a hydrazinyl group at the C3 position, which can then serve as a versatile intermediate for further modifications. For example, 2-hydrazino-3-phenylquinoxaline has been used as a key intermediate to synthesize novel quinoxaline (B1680401) hydrazone derivatives and their acyclic C-nucleosides. These compounds have shown promising antioxidant and anticancer activities. nih.gov Specifically, certain derivatives exhibited significant activity against leukemia and ovarian cancer cell lines. nih.gov

The hydrazinyl moiety can be further reacted with aldehydes and ketones to form Schiff bases, or with various reagents to construct new heterocyclic rings fused to the quinoxaline core. For instance, the reaction of 3-hydrazinylquinoxaline derivatives with sodium nitrite (B80452) can lead to the formation of tetrazolo[1,5-a]quinoxalines, which have demonstrated potent cytotoxic activity against various cancer cell lines, in some cases exceeding the efficacy of the reference drug doxorubicin (B1662922). nih.gov

Furthermore, the C3 position can be functionalized with amino groups and other nitrogen-containing heterocycles. The synthesis of 1-ethylquinoxalin-2(1H)-one derivatives bearing a hydrazinylcarboxamide or hydrazinylcarbothioamide moiety at the C3 position has been explored for their anticonvulsant activity, with some compounds showing potential interaction with the AMPA receptor. researchgate.net

The introduction of a styryl group at the C3 position has also been investigated. Fusion of 6-benzoyl-3-methyl-2(1H)quinoxalinone with aromatic aldehydes resulted in styryl derivatives. These compounds could be further modified, for example, by chlorination of the 2-position followed by substitution with amines, to generate a library of compounds with potential antimicrobial activity. nih.govresearchgate.net

C3-Substituent/DerivativeBiological ActivityResearch FindingsReference
Hydrazone DerivativesAntioxidant, AnticancerPotent scavenging activity against ABTS+ radicals. Significant activity against leukemia and ovarian cancer cell lines. nih.gov
Tetrazolo[1,5-a]quinoxalinesAnticancer, AntimicrobialHigh cytotoxic activity against three human cancer cell lines, exceeding doxorubicin in some cases. Broad-spectrum antibacterial activity. nih.gov
Hydrazinylcarboxamide/carbothioamideAnticonvulsantInvestigated for in vivo anticonvulsant activity and in silico binding with the AMPA receptor. researchgate.net
Styryl DerivativesAntimicrobialSynthesized and evaluated for potential antimicrobial properties. nih.govresearchgate.net

Investigation of Biological Activities and Underlying Mechanistic Principles in Vitro Studies

Antineoplastic and Cytotoxic Potency in Cancer Research

The quinoxaline (B1680401) nucleus is a well-established pharmacophore in the design of anticancer agents. mdpi.com Derivatives of quinoxalin-2(1H)-one, in particular, have demonstrated significant potential as antineoplastic and cytotoxic agents through various mechanisms of action. sapub.orgresearchgate.net

A primary mechanism for the anticancer activity of quinoxalinone derivatives is the inhibition of receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation, survival, and angiogenesis. ekb.eg

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. ekb.eg Numerous studies have identified quinoxalin-2(1H)-one derivatives as potent inhibitors of VEGFR-2. rsc.orgnih.govnih.gov These small molecules typically target the ATP-binding site within the kinase domain, preventing the receptor's autophosphorylation and blocking downstream signaling pathways, thereby suppressing tumor growth. rsc.orgnih.gov The design of these inhibitors often incorporates the quinoxalinone core as a "head group" to occupy the hinge region of the kinase. rsc.org

FGFR1 Inhibition: Fibroblast Growth Factor Receptor 1 (FGFR1) is another RTK implicated in various cancers, including lung and breast cancer. nih.gov Researchers have successfully synthesized 3-vinyl-quinoxalin-2(1H)-one derivatives that show potent inhibitory activity against FGFR1, demonstrating that the quinoxalinone scaffold is a viable starting point for developing FGFR1 inhibitors. nih.gov

Other Kinases: The versatility of the quinoxalinone scaffold allows for its development as an inhibitor for other kinases as well. For example, derivatives have been designed and synthesized as novel inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, another important target in cancer therapy. researchgate.netnih.gov

Beyond direct enzyme inhibition, quinoxalinone compounds exert their anticancer effects by directly impacting cell cycle progression and inducing programmed cell death (apoptosis).

Studies on active quinoxaline derivatives have shown they can cause cell cycle arrest, often in the G2/M phase, preventing cancer cells from dividing. rsc.orgnih.gov Furthermore, these compounds are effective inducers of apoptosis. nih.gov Mechanistic investigations reveal that they can modulate key proteins in the apoptotic cascade. For instance, treatment of cancer cells with certain 3-methylquinoxaline derivatives led to a significant increase in the levels of pro-apoptotic proteins like Bax and caspases (caspase-3 and caspase-9) while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov Some derivatives have also been shown to induce apoptosis through mitochondrial-dependent pathways. nih.gov

The cytotoxic potential of quinoxalin-2(1H)-one derivatives has been confirmed against a wide array of human cancer cell lines. While data for 5-Chloro-1-methylquinoxalin-2(1H)-one is not specified, the table below presents the half-maximal inhibitory concentration (IC₅₀) values for several structurally related quinoxaline derivatives, illustrating the potent anticancer activity of this chemical class.

Compound ClassCell LineIC₅₀ (μM)Source
3-Methylquinoxaline Derivative (17b)HepG-2 (Liver)2.3 rsc.org
3-Methylquinoxaline Derivative (11e)HepG-2 (Liver)2.2 nih.gov
3-Methylquinoxaline Derivative (15b)MCF-7 (Breast)5.8 rsc.org
3-Methylquinoxaline Derivative (11e)MCF-7 (Breast)3.4 nih.gov
6-Chloroquinoxaline Derivative (6)HCT-116 (Colon)6.18 ekb.eg
2,3-Dialkenyl Quinoxaline (4m)A-549 (Lung)9.32 nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of the quinoxalinone core. mdpi.com Research has shown that the quinoxaline moiety is an essential pharmacophore for activity, with substitutions at the C2, C3, C6, and C7 positions being key sites for modification. mdpi.com

For instance, in a series of VEGFR-2 inhibitors, it was found that compounds incorporating a 3-methylquinoxalin-2(1H)-one moiety were more biologically active than those with a 3-methylquinoxaline-2-thiol (B109401) group. rsc.org SAR studies also revealed that introducing an electron-withdrawing group, such as a chloro substituent, on an attached phenyl ring was more favorable for activity than an aliphatic moiety. mdpi.comrsc.org The presence of a chloro group at the C6 position of the quinoxaline ring has also been associated with potent cytotoxicity against colon and breast cancer cell lines. ekb.eg These analyses guide medicinal chemists in rationally designing more potent and selective anticancer agents based on the quinoxalin-2(1H)-one scaffold. mdpi.comnih.govnih.gov

Antimicrobial Efficacy Against Pathogenic Microorganisms

Quinoxaline derivatives have long been recognized for their broad-spectrum antimicrobial properties. sapub.orgresearchgate.netnih.gov The core structure is found in natural antibiotics like echinomycin (B1671085) and triostin (B1172060) A, which are active against Gram-positive bacteria. nih.gov

Numerous synthetic quinoxalinone derivatives have been synthesized and evaluated for their in vitro antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov

Gram-positive bacteria: Derivatives have shown notable activity against strains such as Staphylococcus aureus and Bacillus subtilis. nih.gov The quinoline-2-one scaffold, a close structural relative, has also yielded compounds with significant activity against multidrug-resistant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Gram-negative bacteria: Activity has also been documented against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa. nih.gov

The table below summarizes the observed activity of various quinoxalinone derivatives against representative bacterial strains.

Bacterial StrainGram StainObserved Activity of Quinoxaline DerivativesSource
Staphylococcus aureusPositiveActive nih.gov
Bacillus subtilisPositiveActive nih.gov
Enterococcus faecalisPositiveActive nih.gov
Escherichia coliNegativeActive nih.gov
Pseudomonas aeruginosaNegativeActive nih.gov

Antifungal Activity Assessment

Quinoxaline and its derivatives are recognized for their potential as antifungal agents. nih.govsapub.org The core structure is a key pharmacophore in the development of various antimicrobial compounds. nih.gov Studies on different substituted quinoxalines have shown activity against a range of pathogenic fungi. mdpi.comresearchgate.net However, a thorough review of existing literature reveals no specific studies detailing the antifungal activity of this compound. Consequently, data regarding its efficacy, spectrum of activity against fungal strains, or minimum inhibitory concentrations (MIC) are not available.

Antiviral Properties and Inhibition Mechanisms

The quinoxaline scaffold is a component of various molecules investigated for antiviral properties. sapub.orgresearchgate.net Research has explored the efficacy of quinoxaline derivatives against several viruses, indicating the potential of this chemical class in antiviral drug discovery. nih.govrsc.org

Activity Against Specific Viral Targets (e.g., HCMV, HCV)

While the broader family of quinoxaline derivatives has been evaluated for activity against viruses like Human Cytomegalovirus (HCMV), specific data for this compound is not explicitly detailed in the reviewed literature. For instance, a high-throughput screening for HCMV inhibitors identified several structurally unique quinoxaline-containing compounds, but did not specify this exact molecule. nih.gov Similarly, while quinoxalin-2(1H)-one derivatives have been explored as potential inhibitors of the Hepatitis C Virus (HCV), specific inhibitory concentrations and mechanistic data for this compound are not publicly documented.

Anti-inflammatory and Antioxidant Profiling

Quinoxaline derivatives have been noted for their potential anti-inflammatory and antioxidant activities. researchgate.net These properties are often attributed to the ability of the quinoxaline ring system to interact with various biological targets involved in inflammation and oxidative stress.

Inhibition of Pro-inflammatory Enzymes (e.g., LOX)

The inhibition of pro-inflammatory enzymes such as lipoxygenases (LOX) is a key strategy in the development of anti-inflammatory drugs. nih.govmdpi.com While various heterocyclic compounds are studied for this purpose, there is a lack of specific research investigating the inhibitory effects of this compound on LOX or other pro-inflammatory enzymes like cyclooxygenases (COX). tsijournals.comresearchgate.net

Radical Scavenging Capabilities

The ability to scavenge free radicals is a hallmark of antioxidant compounds. nih.govnih.gov The antioxidant potential of various chemical structures is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. researchgate.net However, specific studies quantifying the radical scavenging capabilities or antioxidant efficacy of this compound are not found in the available literature.

Other Emerging Biological Activities

The versatility of the quinoxaline core has led to its investigation in a multitude of therapeutic areas. sapub.orgresearchgate.net Despite the broad interest in this class of compounds, there are no specific, documented emerging biological activities for this compound in the reviewed scientific literature.

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-1-methylquinoxalin-2(1H)-one, and how do reaction conditions influence yield?

A common approach involves alkylation or halogenation of quinoxalin-2(1H)-one derivatives. For example, alkylation of 3-methylquinoxalin-2(1H)-one with ethyl bromide in dimethylformamide (DMF) using K₂CO₃ as a base and tetrabutylammonium bromide as a phase-transfer catalyst achieves regioselective N-alkylation . Optimization of solvent polarity (e.g., ethanol for crystallization) and reaction time (e.g., 24 hours at room temperature) improves yields. Halogenation may require electrophilic substitution using Cl₂ or N-chlorosuccinimide (NCS) under controlled conditions.

Q. How can crystallographic methods confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement ) and WinGX (for data processing ) is critical. Key parameters include:

  • Bond lengths and angles: Compare with standard values (e.g., C–Cl ~1.73 Å, C–N ~1.33 Å).
  • Hydrogen bonding: Identify intramolecular interactions (e.g., C–H···O) stabilizing the lactam ring .
  • π-π stacking: Analyze centroid distances (e.g., 3.4–3.8 Å for quinoxaline derivatives ).
    Refinement with anisotropic displacement parameters and validation via R-factors (<0.05) ensures accuracy .

Intermediate Research Questions

Q. What spectroscopic techniques resolve ambiguities in characterizing this compound?

  • NMR : Assign signals using 2D experiments (¹H-¹³C HSQC, HMBC). For example, the lactam carbonyl (C=O) at ~165 ppm in ¹³C NMR and downfield H-3 protons (~8.5 ppm) confirm the quinoxaline core .
  • IR : A strong C=O stretch (~1680 cm⁻¹) and C–Cl vibration (~650 cm⁻¹) validate functional groups.
  • Mass spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl or methyl groups ).

Q. What safety protocols are critical when handling this compound in the lab?

  • PPE : Wear nitrile gloves (tested per EN 374), safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation (CLP Category 4 acute toxicity ).
  • Waste disposal : Avoid drains; collect in sealed containers for incineration .
  • First aid : Flush eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can regioselectivity challenges in quinoxaline functionalization be addressed?

Regioselectivity in halogenation or alkylation depends on:

  • Electronic effects : Electron-withdrawing groups (e.g., Cl) direct electrophiles to meta positions.
  • Catalytic systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity at N1 .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states for N-alkylation .
    For conflicting results, computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals .

Q. How do structural modifications (e.g., Cl substitution) impact biological activity?

Comparative studies on analogs show:

  • Antimicrobial activity : Chlorine at C5 enhances lipophilicity, improving membrane penetration (MIC assays ).
  • Enzyme inhibition : Docking simulations reveal Cl’s role in forming halogen bonds with SIRT1 or bacterial targets .
  • Toxicity : Substitution patterns influence acute toxicity profiles (e.g., oral LD₅₀ adjustments ).

Q. What strategies resolve contradictions in experimental vs. computational data for this compound?

  • Iterative refinement : Re-analyze XRD data with SHELXL to adjust thermal parameters and hydrogen positions .
  • Cross-validation : Compare DFT-predicted NMR shifts with experimental data; discrepancies >1 ppm suggest misassigned tautomers .
  • Error analysis : Quantify systematic errors (e.g., crystal twinning in XRD) using ORTEP-3 for visualization .

Methodological Resources

  • Crystallography : SHELX suite , WinGX , ORTEP-3 .
  • Synthesis : Alkylation protocols , regioisomer control .
  • Safety : CLP/GHS guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.